

The Environmental Fate of Dibromodichloromethane: A Technical Guide

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Compound of Interest

Compound Name: *Dibromodichloromethane*

Cat. No.: *B008394*

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Abstract

Dibromodichloromethane (CBr_2Cl_2) is a halogenated methane that may be encountered as a byproduct in various chemical processes and has potential environmental implications. Understanding its environmental fate—its transport, transformation, and persistence—is crucial for accurate risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of **dibromodichloromethane**, including its physicochemical properties, degradation pathways, and partitioning in various environmental compartments. Due to a scarcity of direct experimental data for this specific compound, this guide incorporates data from structurally similar chemicals and predictive models to offer a thorough assessment. Detailed experimental protocols for key environmental fate studies are also provided to facilitate further research.

Physicochemical Properties

The environmental transport and distribution of **dibromodichloromethane** are governed by its fundamental physicochemical properties. While experimental data for some properties are limited, a combination of available data and estimations from Quantitative Structure-Activity Relationship (QSAR) models provides a profile of its expected behavior.

Table 1: Physicochemical Properties of **Dibromodichloromethane**

Property	Value	Source/Method	Notes
Molecular Formula	<chem>CBr2Cl2</chem>	-	-
Molar Mass	242.72 g/mol	--INVALID-LINK--	-
Physical State	Solid	--INVALID-LINK--	At standard conditions.
Melting Point	38 °C	--INVALID-LINK--	-
Boiling Point	130.2 °C	--INVALID-LINK--	-
Density	2.433 g/cm ³	--INVALID-LINK--	-
Water Solubility	Insoluble (qualitative)	--INVALID-LINK--	A precise quantitative value is not readily available. Its high degree of halogenation suggests very low water solubility.
Vapor Pressure	Estimated to be low	Inferred from high boiling point	No experimental data found. The relatively high boiling point suggests a lower volatility compared to less halogenated methanes.
Henry's Law Constant	Estimated to be moderate to high	Inferred from structural analogues	No experimental data found. Halogenated methanes generally have a tendency to partition from water to air.
Log Kow	3.1 (estimated)	PubChem (XLogP3-AA)	Indicates a high potential for partitioning into

organic matter and lipids.

Log Koc

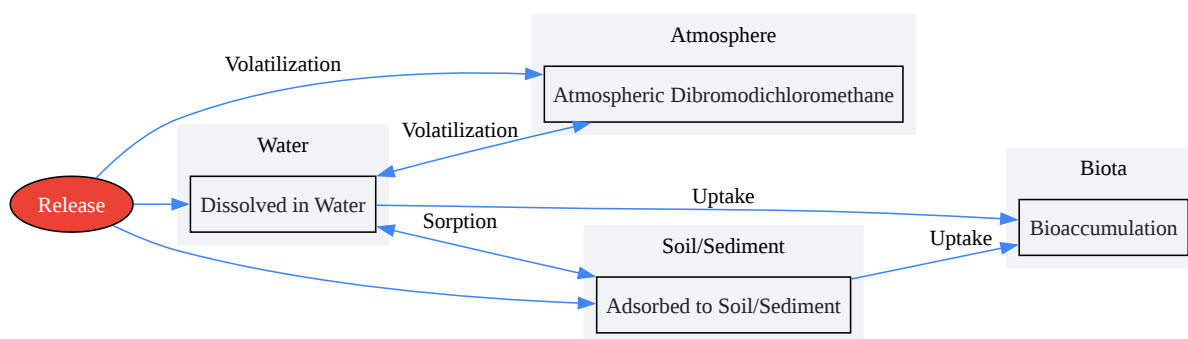
Estimated to be in the range of 2-3

QSAR Estimation

No experimental data found. This estimated range suggests moderate sorption to soil and sediment organic carbon.

Environmental Transport and Partitioning

The physicochemical properties of **dibromodichloromethane** suggest it will exhibit specific behaviors in different environmental compartments.



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*Environmental partitioning of **dibromodichloromethane**.*

- Atmosphere: Due to its expected moderate to high Henry's Law constant, **dibromodichloromethane** released to water or moist soil is likely to volatilize into the atmosphere. Its relatively high boiling point suggests it will exist primarily in the vapor phase.

- **Water:** While qualitatively described as "insoluble," some dissolution in water will occur. Once in the aqueous phase, volatilization is a primary removal mechanism.
- **Soil and Sediment:** The estimated Log K_{oc} suggests that **dibromodichloromethane** will have a moderate tendency to adsorb to the organic fraction of soil and sediment. This sorption will reduce its mobility in these compartments.
- **Biota:** The high estimated Log K_{ow} indicates a potential for bioaccumulation in the fatty tissues of organisms.

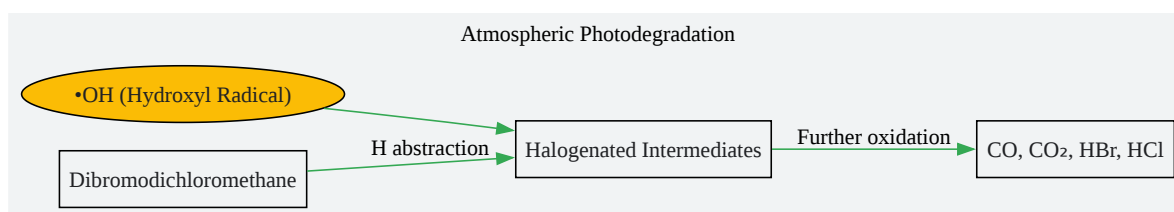
Environmental Degradation

Dibromodichloromethane is subject to both abiotic and biotic degradation processes, which ultimately determine its persistence in the environment.

Abiotic Degradation

Hydrolysis: The hydrolysis of halogenated alkanes is generally a slow process. For structurally similar compounds like bromodichloromethane, the hydrolytic half-life is estimated to be on the order of years. Therefore, hydrolysis is not expected to be a significant degradation pathway for **dibromodichloromethane** under typical environmental pH conditions (pH 4-9).

Photolysis: In the atmosphere, **dibromodichloromethane** is expected to undergo degradation primarily through reaction with photochemically produced hydroxyl ($\bullet\text{OH}$) radicals. The atmospheric half-life for similar halogenated methanes is estimated to be in the range of one to three months. Direct photolysis is unlikely to be a significant process in the lower atmosphere as the compound is not expected to absorb light at wavelengths greater than 290 nm.



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Atmospheric degradation via hydroxyl radicals.

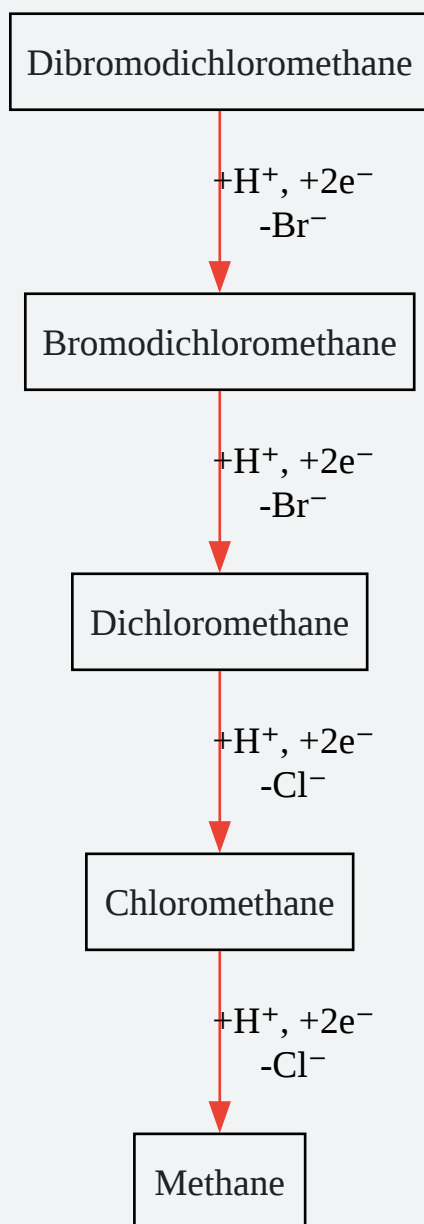
Biotic Degradation

Specific studies on the biodegradation of **dibromodichloromethane** are lacking. However, research on other halogenated methanes provides insights into potential pathways.

Aerobic Biodegradation: Aerobic biodegradation of highly halogenated methanes is generally slow. It may occur via co-metabolism, where microorganisms, such as methanotrophs, fortuitously degrade the compound while utilizing another substrate for growth (e.g., methane). The initial step would likely involve an oxidation reaction catalyzed by monooxygenase enzymes.

Anaerobic Biodegradation: Under anaerobic conditions, reductive dehalogenation is a more likely degradation pathway. This process involves the sequential removal of halogen atoms, which are replaced by hydrogen atoms. This can lead to the formation of less halogenated and more biodegradable intermediates.

Anaerobic Reductive Dehalogenation



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Postulated anaerobic degradation pathway.

Table 2: Summary of Environmental Degradation Pathways

Process	Compartment	Rate	Primary Mechanism
Hydrolysis	Water	Very Slow	Nucleophilic substitution
Photolysis	Atmosphere	Slow to Moderate	Reaction with •OH radicals
Aerobic Biodegradation	Soil, Water	Very Slow	Co-metabolism (e.g., by methanotrophs)
Anaerobic Biodegradation	Sediment, Anoxic Water	Potentially Significant	Reductive dehalogenation

Experimental Protocols

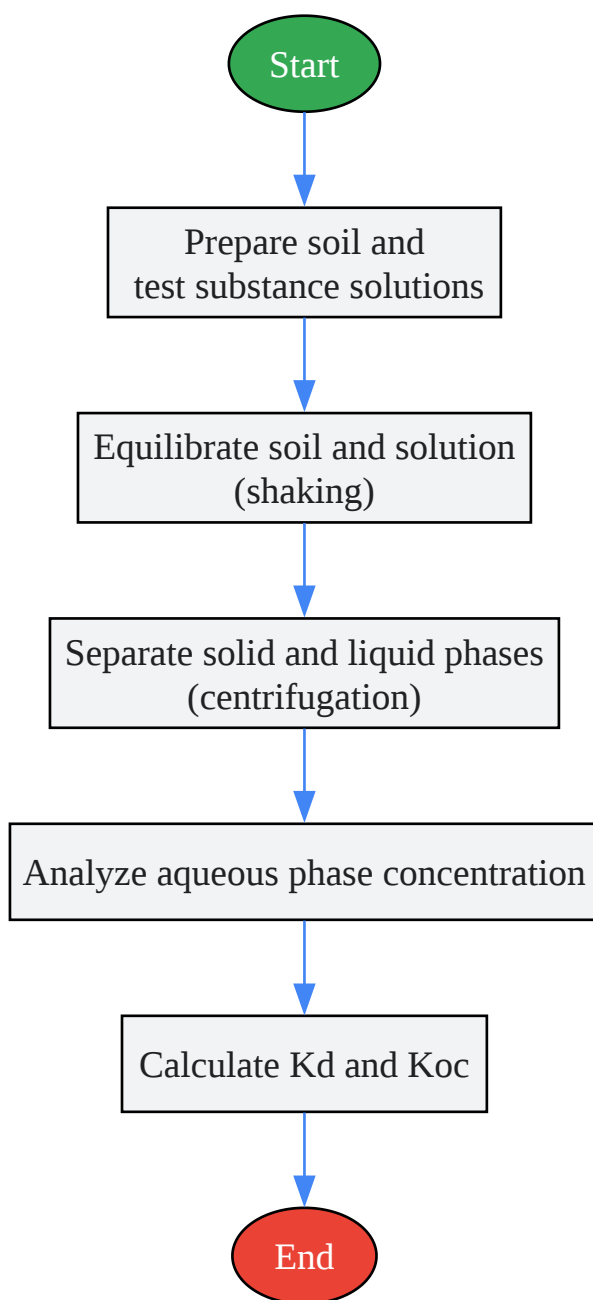
Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable data on the environmental fate of chemicals. The following are summaries of key protocols relevant to assessing the environmental fate of **dibromodichloromethane**.

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This method is used to determine the soil and sediment adsorption/desorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}).

- Principle: A known mass of soil or sediment is equilibrated with a solution of the test substance of known concentration. The concentration of the test substance in the solution is measured after equilibrium is reached, and the amount adsorbed to the solid phase is calculated by difference.
- Procedure Outline:
 - Preliminary Test: To determine the appropriate soil-to-solution ratio, equilibration time, and to check for abiotic or biotic degradation of the test substance during the experiment.

- Main Test: Replicate samples of soil are shaken with solutions of the test substance at various concentrations.
- Analysis: After centrifugation to separate the solid and liquid phases, the concentration of the test substance in the aqueous phase is determined.
- Calculation: The adsorption coefficient (K_d) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The K_{oc} is then calculated by dividing the K_d by the fraction of organic carbon in the soil.
- Considerations for **Dibromodichloromethane**: Due to its potential volatility, sealed test vessels with minimal headspace are crucial to prevent losses. Analysis of the test substance should be performed using a sensitive method such as gas chromatography with an appropriate detector (e.g., electron capture detector or mass spectrometer).



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Workflow for OECD 106 Adsorption/Desorption study.

OECD 111: Hydrolysis as a Function of pH

This guideline describes a procedure for determining the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time.
- Procedure Outline:
 - Preliminary Test: A short-term test at an elevated temperature (e.g., 50°C) is conducted to quickly assess the hydrolytic stability of the substance.
 - Main Test: If significant hydrolysis is observed in the preliminary test, a more detailed study is conducted at different temperatures to determine the hydrolysis rate constants and half-lives.
 - Analysis: At various time points, aliquots are taken and analyzed for the concentration of the parent compound. Identification of major hydrolysis products is also recommended.
- Considerations for **Dibromodichloromethane**: As with the adsorption study, volatile losses must be minimized by using sealed vessels. The slow expected rate of hydrolysis may require long incubation times or the use of elevated temperatures to obtain measurable degradation.

OECD 301: Ready Biodegradability

This set of guidelines provides screening methods to assess the ready biodegradability of organic chemicals.

- Principle: The test substance is incubated with a microbial inoculum (usually from activated sludge) in a mineral medium. Biodegradation is followed by measuring a parameter such as dissolved organic carbon (DOC) removal, oxygen consumption, or carbon dioxide production.
- Procedure Outline (e.g., CO₂ Evolution Test - OECD 301 B):
 - A solution of the test substance in a mineral medium is inoculated with microorganisms.
 - The mixture is incubated in the dark at a constant temperature.

- CO₂-free air is passed through the test solution, and the evolved CO₂ is trapped in a solution of barium or sodium hydroxide.
- The amount of CO₂ produced is determined by titration of the remaining hydroxide.
- The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum.
- Considerations for **Dibromodichloromethane**: Its low water solubility and potential volatility can make this test challenging. A method that accounts for volatile parent compounds, such as a closed bottle test (OECD 301 D) or a manometric respirometry test (OECD 301 F), may be more suitable.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

- Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture, and redox potential). The concentration of the parent compound and the formation and decline of major transformation products are monitored over time.
- Procedure Outline:
 - Soil samples are treated with the test substance (often radiolabeled to facilitate tracking).
 - For aerobic conditions, the soil is maintained with sufficient oxygen. For anaerobic conditions, the soil is flooded and purged with an inert gas.
 - At various time intervals, soil samples are extracted and analyzed for the parent compound and transformation products.
 - Volatile products and CO₂ (or CH₄ under anaerobic conditions) are trapped and quantified.

- Considerations for **Dibromodichloromethane**: The use of a radiolabeled compound (e.g., ^{14}C -labeled) is highly recommended to enable a complete mass balance and to track the formation of bound residues and volatile products.

Conclusion

The environmental fate of **dibromodichloromethane** is characterized by its likely persistence in the environment, with slow degradation rates observed for similar halogenated compounds. Its physicochemical properties suggest that it will partition to the atmosphere and has the potential for bioaccumulation. While abiotic degradation in the atmosphere via reaction with hydroxyl radicals is a probable long-term removal process, its degradation in soil and water is expected to be slow, particularly under aerobic conditions. Anaerobic reductive dehalogenation may be a more significant degradation pathway in anoxic environments.

The significant data gaps for **dibromodichloromethane** highlight the need for further experimental studies. The standardized OECD protocols outlined in this guide provide a robust framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Such data are essential for informing regulatory decisions and for the development of safe and sustainable chemical practices.

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